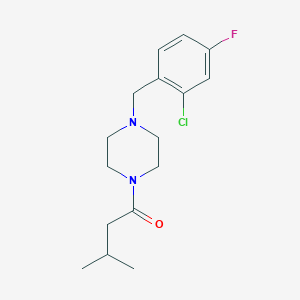

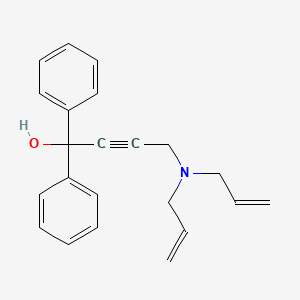

![molecular formula C17H16F3N5OS B4544781 1-cyclopropyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4544781.png)

1-cyclopropyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Overview

Description

Synthesis Analysis

The synthesis of related pyrazolo[4,3-d]pyrimidin-7(6H)-ones involves a microwave-assisted strategy, suggesting a methodology that could be adapted for our compound of interest. This procedure entails oxidative coupling, indicating a possible pathway for synthesizing the compound with high efficiency and yield (Reddy et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through various spectroscopic techniques, including IR, 1H NMR, MS, and elemental analysis or X-ray diffraction crystallography. These methods are crucial for characterizing the molecular structure of our compound, providing insights into its three-dimensional arrangement and electronic configuration (Wu et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[4,3-d]pyrimidin derivatives often include cyclocondensation, which may be relevant to the synthesis and functionalization of the compound in focus. These reactions are essential for exploring the chemical reactivity and potential applications of the compound (Khobragade et al., 2010).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, can be determined through synthesis and subsequent analysis. These properties are significant for understanding the compound's behavior in different environments and for its formulation in various applications (Saracoglu et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are vital for comprehending the versatility and application range of the compound. Studies on related compounds provide a foundation for predicting the chemical behavior of our compound of interest (Bulychev et al., 1980).

Scientific Research Applications

Synthesis and Biological Evaluation

Research on pyrazolopyrimidines derivatives, including compounds structurally related to the specified chemical, has been explored for their anticancer and anti-5-lipoxygenase activities. For instance, the synthesis of a novel series of pyrazolopyrimidines derivatives demonstrated potential cytotoxic activities against various cancer cell lines, such as HCT-116 and MCF-7, and exhibited 5-lipoxygenase inhibition properties. This suggests the compound's relevance in the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

Another research avenue involves the synthesis of novel pyrazole derivatives, showcasing the versatility of pyrazolopyrimidine structures in combating microbial infections and cancer. A study detailed the preparation of pyrazole derivatives with antimicrobial and anticancer activities, revealing that certain compounds exhibited higher anticancer activity than doxorubicin, a reference drug, alongside possessing significant antimicrobial properties (Hafez et al., 2016).

Antibacterial Applications

Compounds containing sulfonamido moieties, which share some structural similarities with the specified chemical, have been synthesized for their potential use as antibacterial agents. This research underscores the compound's utility in developing new antibacterial drugs, with several newly synthesized compounds showing high activities against bacterial strains (Azab et al., 2013).

Pyrolysis and Derivative Synthesis

The preparation and pyrolysis of pyrazolyl triazoles, leading to pyrazolopyrimidinones, reveal the compound's role in chemical transformations and derivative synthesis. This research highlights the compound's relevance in synthetic chemistry, offering insights into its structural versatility and potential applications in creating new chemical entities (Clarke et al., 1997).

properties

IUPAC Name |

1-cyclopropyl-7-(1-ethyl-5-methylpyrazol-4-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5OS/c1-3-24-8(2)10(7-21-24)12-6-11(17(18,19)20)13-14(22-12)25(9-4-5-9)16(27)23-15(13)26/h6-7,9H,3-5H2,1-2H3,(H,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNCXEYZEZXFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4544705.png)

![2-(4-chlorophenyl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4544712.png)

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-nitrophenyl)acrylamide](/img/structure/B4544719.png)

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4544724.png)

![4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B4544763.png)

![6-cyclopropyl-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4544780.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4544783.png)

![2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4544793.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4544800.png)